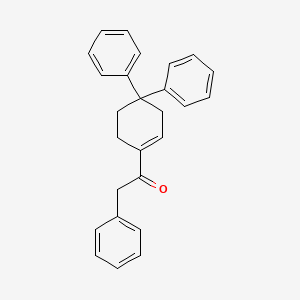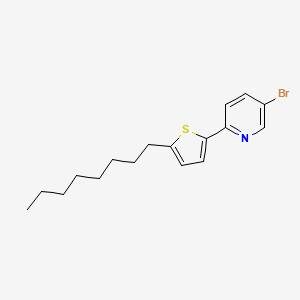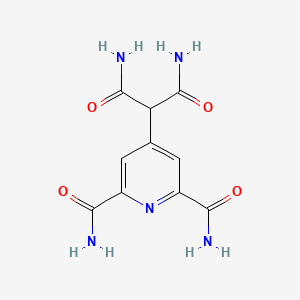
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C10H11N5O4. This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques .
化学反应分析
Types of Reactions
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
作用机制
The mechanism of action of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and catalytic processes .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxamide: Shares the pyridine-2,6-dicarboxamide scaffold but lacks the additional functional groups present in 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide.
Tris(2-pyridyl)amine: Another compound with a pyridine-based structure, known for its ion recognition properties.
Uniqueness
This compound is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wide range of chemical reactions. This makes it particularly valuable in coordination chemistry and catalytic applications .
属性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC 名称 |
4-(1,3-diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N5O4/c11-7(16)4-1-3(2-5(15-4)8(12)17)6(9(13)18)10(14)19/h1-2,6H,(H2,11,16)(H2,12,17)(H2,13,18)(H2,14,19) |
InChI 键 |
WGCDETRNVPBSFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)C(C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
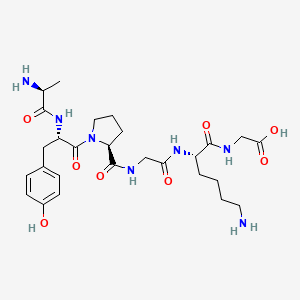
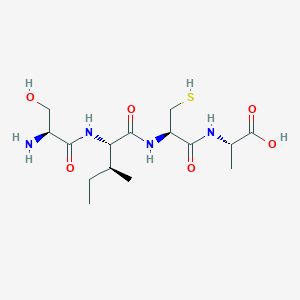
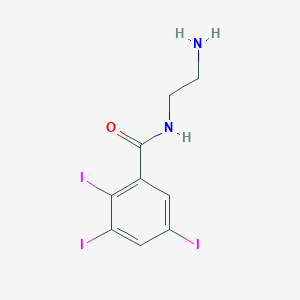
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
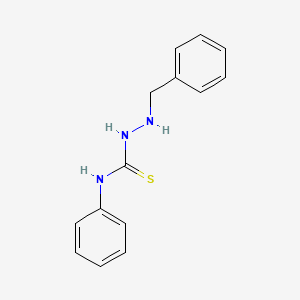
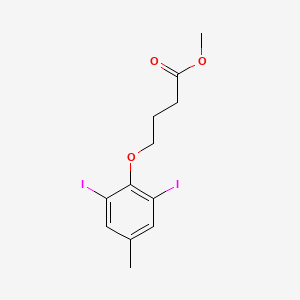
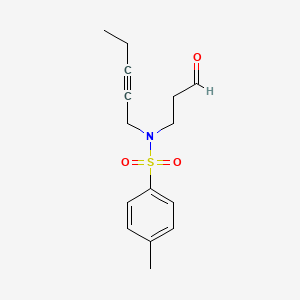

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
